4-(Methoxymethyl)piperidine-1-carboxamide
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Overview
Description
4-(Methoxymethyl)piperidine-1-carboxamide is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with methoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
4-(Methoxymethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the methoxymethyl and carboxamide groups.
N-Methylpiperidine: A derivative with a methyl group instead of the methoxymethyl group.
Piperidine-1-carboxamide: Similar but without the methoxymethyl substitution
Uniqueness: 4-(Methoxymethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxymethyl group can enhance the compound’s solubility and reactivity, while the carboxamide group can improve its binding affinity to biological targets .
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-(methoxymethyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-7-2-4-10(5-3-7)8(9)11/h7H,2-6H2,1H3,(H2,9,11) |
InChI Key |
OQUWLUQUYZGKAD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCN(CC1)C(=O)N |
Origin of Product |
United States |
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